4-bromo-N-(3-hydroxypropyl)benzamide
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Overview
Description
4-bromo-N-(3-hydroxypropyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom attached to the benzene ring and a hydroxypropyl group attached to the nitrogen atom of the amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(3-hydroxypropyl)benzamide typically involves the following steps:
Bromination of Benzamide: Benzamide is first brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride to yield 4-bromobenzamide.
Alkylation: The 4-bromobenzamide is then reacted with 3-chloropropanol in the presence of a base such as potassium carbonate or sodium hydroxide to introduce the hydroxypropyl group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(3-hydroxypropyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The hydroxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The amide group can be reduced to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
Substitution: Products include derivatives with different functional groups replacing the bromine atom.
Oxidation: Products include aldehydes or carboxylic acids derived from the hydroxypropyl group.
Reduction: Products include amines derived from the reduction of the amide group.
Scientific Research Applications
4-bromo-N-(3-hydroxypropyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: It is utilized in the development of advanced materials with specific properties.
Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: It is employed in the production of specialty chemicals and polymers.
Mechanism of Action
The mechanism of action of 4-bromo-N-(3-hydroxypropyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The hydroxypropyl group can enhance the compound’s solubility and bioavailability, while the bromine atom can participate in halogen bonding interactions, contributing to the compound’s overall efficacy.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-N-(2-hydroxyethyl)benzamide
- 4-bromo-N-(4-hydroxybutyl)benzamide
- 4-chloro-N-(3-hydroxypropyl)benzamide
Uniqueness
4-bromo-N-(3-hydroxypropyl)benzamide is unique due to the specific positioning of the hydroxypropyl group, which can influence its reactivity and interactions with biological targets. The presence of the bromine atom also distinguishes it from other similar compounds, providing unique chemical properties such as increased electron density and potential for halogen bonding.
Properties
IUPAC Name |
4-bromo-N-(3-hydroxypropyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c11-9-4-2-8(3-5-9)10(14)12-6-1-7-13/h2-5,13H,1,6-7H2,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFCPPPKKGHYZSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCCO)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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